3-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a fluorinated pyrimidine ring, a methoxyphenyl group, and a piperazine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde and fluorinated amines.
Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, where the pyrimidine intermediate reacts with piperazine derivatives.
Oxazolidinone Formation: The final step involves the cyclization of the intermediate compound to form the oxazolidinone ring. This can be achieved through intramolecular cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of catalysts or under acidic/basic conditions.
Major Products
Hydroxylated Derivatives: Formed through oxidation reactions.
Dihydropyrimidine Derivatives: Resulting from reduction reactions.
Substituted Pyrimidines: Products of nucleophilic substitution reactions.
Scientific Research Applications
3-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorinated pyrimidine ring and the piperazine moiety are crucial for its binding affinity to enzymes and receptors. The compound may inhibit specific pathways by blocking enzyme activity or receptor signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-oxoethyl]-1,3-oxazolidin-2-one: Shares structural similarities but differs in the presence of a furan ring.
(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)-1,3-oxazolidin-2-one: Similar structure with variations in the substituents on the pyrimidine ring.
Uniqueness
The uniqueness of 3-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated pyrimidine ring and the methoxyphenyl group enhances its potential as a pharmacologically active compound.
Properties
IUPAC Name |
3-[2-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O4/c1-29-15-4-2-14(3-5-15)18-17(21)19(23-13-22-18)25-8-6-24(7-9-25)16(27)12-26-10-11-30-20(26)28/h2-5,13H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXVXAJDQAVHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CN4CCOC4=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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